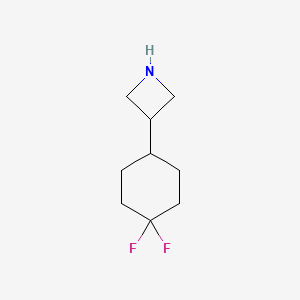
3-(4,4-Difluorocyclohexyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Difluorocyclohexyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring attached to a difluorocyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene, can be employed to synthesize azetidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient cyclocondensation reactions are common in industrial settings to achieve rapid and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,4-Difluorocyclohexyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or methanol .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced azetidines, and various substituted azetidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(4,4-Difluorocyclohexyl)azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4,4-Difluorocyclohexyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring and difluorocyclohexyl group contribute to its reactivity and binding affinity to specific enzymes and receptors. The ring strain of the azetidine ring plays a crucial role in its reactivity, making it a valuable scaffold in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity compared to azetidine.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
Piperidine: A six-membered nitrogen-containing ring with even lower ring strain and distinct chemical properties.
Uniqueness
3-(4,4-Difluorocyclohexyl)azetidine is unique due to its four-membered azetidine ring combined with a difluorocyclohexyl group, which imparts specific chemical and biological properties. Its ring strain and structural features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H15F2N |
|---|---|
Poids moléculaire |
175.22 g/mol |
Nom IUPAC |
3-(4,4-difluorocyclohexyl)azetidine |
InChI |
InChI=1S/C9H15F2N/c10-9(11)3-1-7(2-4-9)8-5-12-6-8/h7-8,12H,1-6H2 |
Clé InChI |
LMBJQDJADZBBSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2CNC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)
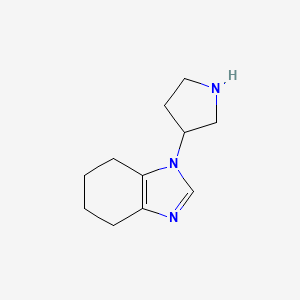
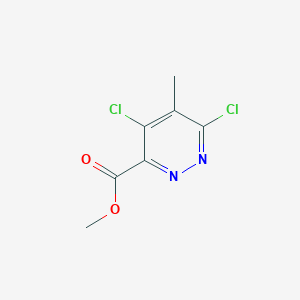
![(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)
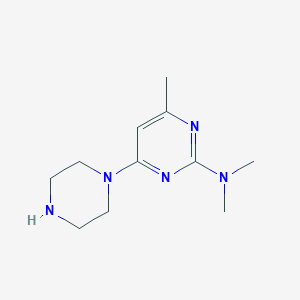
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
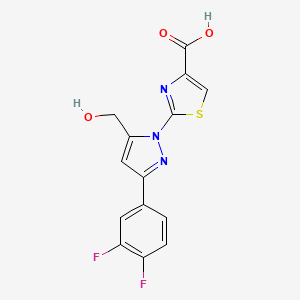
![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
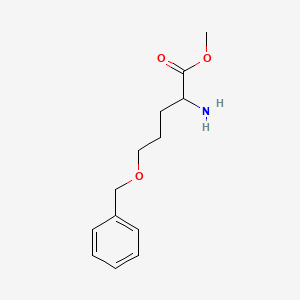
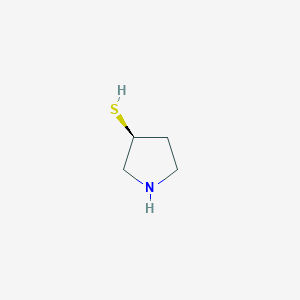
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)

![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)

